Benzyl azepan-4-ylcarbamate hydrochloride (CAS 1951441-52-3): Structural Profiling, Synthetic Utility, and Applications in Drug Discovery
Benzyl azepan-4-ylcarbamate hydrochloride (CAS 1951441-52-3): Structural Profiling, Synthetic Utility, and Applications in Drug Discovery
Executive Summary
The pursuit of novel therapeutics has increasingly driven medicinal chemists to "escape from flatland"—transitioning from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds. Among these, the seven-membered nitrogenous heterocycle azepane has emerged as a privileged structural motif.
Benzyl azepan-4-ylcarbamate hydrochloride (CAS: 1951441-52-3) is a highly versatile, orthogonally protected diamine building block. By masking the exocyclic C4-amine with a carboxybenzyl (Cbz) protecting group while leaving the endocyclic N1-amine available as a reactive hydrochloride salt, this compound provides a precise, programmable scaffold for synthesizing complex pharmaceutical agents, including kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and validated experimental protocols for downstream functionalization.
Physicochemical Profiling & Structural Analysis
The utility of Benzyl azepan-4-ylcarbamate hydrochloride stems from its dual-amine nature and its specific protection strategy. The molecule consists of a conformationally flexible azepane ring, an endocyclic secondary amine (stabilized as a hydrochloride salt), and an exocyclic primary amine protected by a Cbz group.
The Cbz group is highly valued in peptide and medicinal chemistry because it is exceptionally stable to basic conditions and mild acids, yet can be cleanly removed via catalytic hydrogenolysis under neutral conditions [1]. The hydrochloride salt formulation ensures long-term shelf stability and prevents premature degradation or oxidation of the secondary amine.
Quantitative Data Summary
| Property | Value |
| Compound Name | Benzyl azepan-4-ylcarbamate hydrochloride |
| CAS Registry Number | 1951441-52-3 |
| Molecular Formula | C₁₄H₂₁ClN₂O₂ (or C₁₄H₂₀N₂O₂ · HCl) |
| Molecular Weight | 284.78 g/mol |
| Free Base Exact Mass | 248.15 g/mol |
| Core Scaffold | Azepane (7-membered sp3-rich heterocycle) |
| Protecting Group | Carboxybenzyl (Cbz / Z) at the C4 position |
Mechanistic Utility in Synthetic Chemistry
The strategic value of this compound lies in its orthogonal protection . In drug discovery workflows, chemists frequently need to functionalize two different nitrogen atoms on the same molecule without cross-reactivity.
Because the C4-amine is masked by the Cbz group, the N1-amine can be selectively targeted. Once the N1 position is functionalized (e.g., via alkylation, acylation, or reductive amination), the Cbz group can be cleaved to reveal the C4-amine for a subsequent, distinct chemical reaction. This sequential functionalization is critical for building complex, multi-targeted pharmacophores[2].
Synthetic workflow detailing N1-functionalization and subsequent Cbz deprotection.
Experimental Protocols: Handling & Functionalization
To ensure scientific integrity and reproducibility, the following protocols outline the self-validating methodologies for utilizing Benzyl azepan-4-ylcarbamate hydrochloride in synthetic workflows.
Protocol 1: Selective N1-Reductive Amination
This protocol details the attachment of a functional group to the azepane N1 position.
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Causality & Logic: The addition of N,N-Diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt, liberating the nucleophilic free secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to selectively reduce the transient iminium ion without reducing the aldehyde starting material or cleaving the Cbz group.
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Step-by-Step Methodology:
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Preparation: Suspend Benzyl azepan-4-ylcarbamate hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (N₂ or Argon).
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Free Base Generation: Add DIPEA (1.2 eq) dropwise at room temperature. Stir for 10 minutes to ensure complete dissolution and neutralization.
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Iminium Formation: Add the desired aldehyde or ketone (1.1 eq). Stir the mixture at room temperature for 1–2 hours to allow the iminium intermediate to form.
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Reduction: Introduce NaBH(OAc)₃ (1.5 eq) in portions. Stir the reaction mixture at room temperature for 12–16 hours.
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Validation & Workup: Monitor completion via LC-MS or TLC. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
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Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
Once the N1 position is functionalized, the Cbz group must be removed to expose the C4-amine for further elaboration [3].
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Causality & Logic: Palladium on carbon (Pd/C) catalyzes the hydrogenolysis of the benzyl-oxygen bond. The resulting unstable carbamic acid intermediate spontaneously decarboxylates, driving the reaction forward thermodynamically by releasing CO₂ gas and toluene, yielding the clean, free amine [4].
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Step-by-Step Methodology:
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Preparation: Dissolve the N1-functionalized intermediate in MS-grade Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration) in a round-bottom flask.
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Catalyst Addition: Carefully add 10% Pd/C (typically 10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; add it to the solvent carefully under an inert atmosphere.
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Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen (H₂) gas using a balloon. Repeat this purge cycle three times to remove all oxygen.
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Reaction: Stir the suspension vigorously at room temperature under the H₂ atmosphere for 2–4 hours.
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Validation & Workup: Monitor the disappearance of the starting material via LC-MS. Upon completion, purge the flask with N₂. Filter the mixture through a pad of Celite to safely remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate under reduced pressure to afford the deprotected C4-amine.
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Applications in Targeted Drug Discovery
The azepane ring has seen a surge in FDA approvals and clinical candidates due to its unique conformational properties [5]. Unlike planar piperidines or pyrrolidines, the seven-membered azepane ring adopts twist-chair conformations that project substituents into distinct three-dimensional vectors.
When Benzyl azepan-4-ylcarbamate hydrochloride is utilized, the resulting scaffold allows medicinal chemists to probe two distinct sub-pockets within a biological target. The N1-vector is typically directed toward solvent-exposed regions or lipophilic pockets, while the C4-vector (once deprotected) serves as a critical hydrogen-bond donor/acceptor site, often interacting with hinge regions in kinases or transmembrane helices in GPCRs.
3D pharmacophore mapping of the azepane scaffold within a biological target pocket.
References
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Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry,[Link]
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Milstein, D. et al. "Efficient hydrogenation of organic carbonates, carbamates and formates indicates alternative routes to methanol based on CO2 and CO." Nature Communications,[Link]
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Zha, G. et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry,[Link]
